2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol
Overview
Description
2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol is a complex organic compound with a molecular formula of C11H17N3O4 and a molecular weight of 255.27 g/mol . This compound features a piperazine ring substituted with a nitrophenyl group and an ethanol moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor aromatic compound followed by amination and subsequent piperazine ring formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors with stringent control over reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, converting nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various acids and bases.
Scientific Research Applications
2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Research explores its potential as a pharmacological agent due to its unique structural features.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the piperazine ring may interact with various receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 2-{4-[3-(Methylamino)-4-nitrophenyl]piperazin-1-yl}ethanol include:
4-(methylamino)-3-nitrophenyl]methanol: Shares the nitrophenyl and methylamino groups but lacks the piperazine ring.
N-methyl-3-nitroaniline: Similar nitrophenyl structure but with different substituents.
N,N-dimethyl-4-nitroaniline: Another nitrophenyl derivative with different amine groups. These compounds highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-14-12-10-11(2-3-13(12)17(19)20)16-6-4-15(5-7-16)8-9-18/h2-3,10,14,18H,4-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUYZRXPMHXBFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCN(CC2)CCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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